molecular formula C20H24N2O6 B12338357 L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) CAS No. 73942-36-6

L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI)

Cat. No.: B12338357
CAS No.: 73942-36-6
M. Wt: 388.4 g/mol
InChI Key: AHMABMCMFFVUBR-VRGCIBTBSA-N
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Description

L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) (CAS 15852-46-7) is a synthetic dipeptide derivative of interest in advanced biochemical and pharmacological research. The compound features a tyrosine residue modified at the N-terminus with an N-acetyl-D-phenylalanyl group. Its defined molecular structure (C21H24N2O5, MW: 384.426 g/mol) makes it a potential candidate for studies in peptide chemistry and metabolism . Researchers may utilize this compound as a model substrate to investigate enzyme specificity, particularly the activity and selectivity of proteases and metabolic enzymes when presented with a D-phenylalanine configuration . The presence of the acetylated N-terminus and the D-amino acid can confer resistance to typical enzymatic degradation, which is a valuable property in the design of stable peptide-based probes or inhibitors. This reagent is provided strictly for Research Use Only to support in vitro studies and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

73942-36-6

Molecular Formula

C20H24N2O6

Molecular Weight

388.4 g/mol

IUPAC Name

(2R)-2-acetamido-3-phenylpropanoic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C11H13NO3.C9H11NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;10-8(9(12)13)5-6-1-3-7(11)4-2-6/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);1-4,8,11H,5,10H2,(H,12,13)/t10-;8-/m10/s1

InChI Key

AHMABMCMFFVUBR-VRGCIBTBSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Stepwise Esterification and Acylation

The most widely documented approach involves sequential esterification, acylation, and coupling reactions:

  • Esterification of L-Tyrosine :
    L-Tyrosine is treated with methanol in the presence of thionyl chloride (SOCl₂) or concentrated sulfuric acid under reflux to yield L-tyrosine methyl ester hydrochloride.
    $$
    \text{L-Tyrosine} + \text{CH₃OH} \xrightarrow{\text{SOCl}_2} \text{L-Tyrosine methyl ester hydrochloride}
    $$
    Typical conditions: 1.5–2.5 equivalents of SOCl₂, reflux for 3–6 hours, yielding 95–97%.

  • N-Acetylation of D-Phenylalanine :
    D-Phenylalanine undergoes acetylation using acetic anhydride or acetyl chloride in the presence of pyridine or triethylamine.
    $$
    \text{D-Phenylalanine} + (\text{CH₃CO})₂O \xrightarrow{\text{Base}} \text{N-Acetyl-D-phenylalanine}
    $$
    Yields exceed 90% with <2% racemization.

  • Peptide Coupling :
    The methyl ester of L-tyrosine is coupled with N-acetyl-D-phenylalanine using carbodiimide reagents (e.g., EDC/HOBt) or mixed carbonates.
    $$
    \text{L-Tyrosine methyl ester} + \text{N-Acetyl-D-phenylalanine} \xrightarrow{\text{EDC/HOBt}} \text{L-Tyrosine,N-(N-acetyl-D-phenylalanyl)}
    $$
    Yields: 61–85% after purification.

One-Pot Mitsunobu Etherification

A patent (CN112920086A) describes a streamlined process using Mitsunobu conditions for simultaneous etherification and acylation:

  • Key Steps :
    • Triphenylphosphine and diethyl azodicarboxylate (DEAD) mediate the etherification of L-tyrosine with alcohols (e.g., tert-butyl alcohol).
    • Hydrolysis and subsequent acylation with 9-fluorenylmethyl-N-succinimidyl carbonate yield the target compound.
  • Advantages :
    • Avoids intermediate isolation, improving overall yield (61.5% over four steps).
    • Enantiomeric excess (ee) >99% via chiral HPLC validation.

Biocatalytic Approaches

Enzymatic Acylation

Microbial acyltransferases (e.g., from Thalassotalea spp.) enable stereoselective N-acylation under mild conditions:

  • Substrates : L-Tyrosine and acetyl-CoA.
  • Enzymes : Serine proteases or genetically modified acyltransferases.
  • Yields : 70–80% with >98% enantiomeric purity.

Racemization and Dynamic Kinetic Resolution

Racemases convert N-acetyl-D,L-phenylalanine into a dynamic mixture, allowing selective crystallization of the D-isomer:

  • Conditions :
    • pH 7.5, subtilisin Carlsberg protease.
  • Outcome :
    • 97.6% yield of N-acetyl-D-phenylalanine methyl ester.

Analytical Validation

Chromatographic Methods

Technique Conditions Key Metrics Source
HPLC C18 column, 0.1% TFA in H₂O/MeCN gradient, 254 nm Purity >99%, ee >99%
Chiral GC-MS β-Cyclodextrin column, He carrier gas Enantiomeric ratio determination

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 1.95 (s, 3H, acetyl), 3.60 (s, 3H, methoxy), 4.77 (q, J=8.0 Hz, α-H), 7.12–7.14 (m, aromatic H).
  • HRMS : m/z calcd. for C₂₀H₂₄N₂O₆ [M+H]⁺: 388.4, found: 388.3.

Challenges and Optimization

Racemization Risks

  • Cause : Basic conditions during acylation or prolonged reaction times.
  • Mitigation : Use of low-temperature (0–5°C) and non-basic catalysts (e.g., DMAP).

Solvent Selection

  • Optimal Solvents : Tetrahydrofuran (THF) for Mitsunobu reactions; ethyl acetate for extractions.
  • Avoid : Polar aprotic solvents (e.g., DMF) due to byproduct formation.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Bromine, nitric acid; often in the presence of a catalyst or under controlled temperature conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic ring or the amide bond.

    Reduction: Reduced forms of the aromatic ring or the amide bond.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Pharmacological Applications

  • Nutritional Support :
    • Indications : N-acetyltyrosine is often used as part of parenteral nutrition formulations. It serves as a nitrogen source for patients who cannot tolerate oral intake, thereby preventing negative nitrogen balance during stress conditions .
    • Mechanism : Upon administration, it is deacetylated to form L-tyrosine, which is then utilized for protein synthesis and neurotransmitter production .
  • Cognitive Enhancement :
    • Stress Response : Studies indicate that L-tyrosine supplementation can mitigate cognitive decline under stress. For instance, a study demonstrated that L-tyrosine improved mental performance during military training and cold-induced stress .
    • Case Study : In adolescents with anorexia nervosa, a controlled trial showed that L-tyrosine loading significantly increased blood tyrosine levels, suggesting potential benefits for cognitive function in this population .
  • Treatment of Phenylketonuria (PKU) :
    • Individuals with PKU cannot metabolize phenylalanine effectively, leading to low tyrosine levels. Supplementing with L-tyrosine helps maintain adequate levels, which is critical for overall health and metabolic function .

Table of Pharmacological Uses

ApplicationDescriptionEvidence Level
Nutritional SupportUsed in parenteral nutrition to prevent negative nitrogen balanceStrong
Cognitive EnhancementImproves cognitive performance under stress conditionsModerate to Strong
Treatment of PKUHelps maintain tyrosine levels in individuals with PKUStrong

Clinical Case Studies

  • Adolescents with Anorexia Nervosa :
    • A study involving two adolescents with anorexia nervosa showed that a single dose of 2.5 g L-tyrosine resulted in significant increases in blood tyrosine levels (up to 300% change). Over 12 weeks of continued supplementation, one participant maintained elevated levels, indicating potential long-term benefits .
  • Stress-Induced Cognitive Decline :
    • Research has shown that subjects administered L-tyrosine exhibited improved cognitive performance during acute stress scenarios compared to control groups. This suggests its utility in environments requiring sustained mental acuity under pressure .

Mechanism of Action

The mechanism of action of L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Stereochemical Variations

  • L-Tyrosine,N-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl]- (9CI) (CAS 2537-91-9):
    • Key Difference : Uses L-phenylalanine instead of D-phenylalanine and a benzyloxycarbonyl (Z) protecting group instead of acetyl.
    • Impact : The Z group offers acid-labile protection, making it suitable for stepwise peptide synthesis, whereas the acetyl group is more stable. The L-configuration in phenylalanine may influence receptor binding in biological systems .
  • D-Tyrosine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, dimethyl phosphate (ester) (9CI) (CAS 201335-92-4):
    • Key Difference : Incorporates a fluorenylmethyloxycarbonyl (Fmoc) group and a phosphate ester on tyrosine.
    • Impact : The Fmoc group is base-labile, ideal for solid-phase synthesis. The phosphate ester modifies solubility and may serve as a prodrug moiety .

Functional Group Modifications

  • L-Tyrosinamide,N-acetyl-L-phenylalanyl- (9CI) (CAS 19361-52-5): Key Difference: Tyrosine is amidated at the C-terminus, and phenylalanine is in the L-configuration.
  • L-Tyrosine,N-[N-[N-[N-(1-acetyl-L-prolyl)-L-phenylalanyl]-L-histidyl]-L-leucyl]-L-valyl]-(9CI) (CAS 121520-99-8):
    • Key Difference : Extended peptide chain with histidine, leucine, and valine residues.
    • Impact : Increased molecular complexity may enhance biological activity (e.g., enzyme inhibition) but reduce synthetic accessibility .

Biodegradability

  • L-Tyrosine derivatives generally exhibit 5–13% lower biodegradability than L-phenylalanine analogs due to the phenolic –OH group, which hinders microbial degradation . The D-configuration in the target compound may further reduce biodegradation rates, though direct data are lacking.

Solubility and Stability

  • The acetyl group in the target compound improves lipophilicity (logP ~1.8 predicted) compared to unprotected analogs. In contrast, phosphate or Fmoc-modified derivatives (e.g., CAS 201335-92-4) show higher polarity .
  • Melting Points : Acetylated peptides typically have higher melting points (>150°C) than Z-protected variants due to stronger intermolecular interactions .

Biological Activity

L-Tyrosine, an amino acid precursor in the biosynthesis of neurotransmitters, exhibits significant biological activities, particularly when modified into derivatives like N-(N-acetyl-D-phenylalanyl)-(9CI). This article delves into the biological activity of this compound, highlighting its antioxidant, antidiabetic, and anticancer properties, supported by empirical data and case studies.

Overview of L-Tyrosine and Its Derivatives

L-Tyrosine is a non-essential amino acid synthesized from phenylalanine and is crucial for the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The modification of L-Tyrosine into various derivatives enhances its biological activity. One such derivative is N-(N-acetyl-D-phenylalanyl)-(9CI), which has been studied for its potential therapeutic applications.

1. Antioxidant Activity

Research indicates that L-Tyrosine derivatives exhibit strong antioxidant properties. A study demonstrated that L-Tyrosine esters with a phenolic moiety showed enhanced antioxidant activity compared to their phenylalanine counterparts. This activity is attributed to the ability of these compounds to scavenge free radicals effectively and reduce oxidative stress in biological systems .

2. Antidiabetic Properties

The antidiabetic potential of L-Tyrosine derivatives has been investigated extensively. The presence of a phenolic group in these compounds significantly increases their α-glucosidase inhibitory activity, which is crucial for managing blood glucose levels. Molecular docking studies revealed a direct correlation between the structural characteristics of these surfactants and their antidiabetic efficacy .

3. Anticancer Activity

L-Tyrosine derivatives have also shown promise in anticancer research. The studies indicate that increasing the chain length of the surfactants can enhance anticancer activity up to a certain point before diminishing returns are observed. The binding affinity to proteins such as bovine serum albumin (BSA) suggests that these compounds can be effectively transported within the body, making them suitable candidates for drug design .

Case Study 1: Structure-Activity Relationship

A detailed investigation into the structure-activity relationship (SAR) of N-beta-phenylpropionyl-L-tyrosine revealed that specific structural features are critical for its biological effects. Compounds with hydrophobic binding groups adjacent to a peptide bond exhibited significant inhibitory effects on neuronal activity in model organisms, suggesting potential neuroprotective applications .

Case Study 2: Nutritional Utilization

A study conducted on rats receiving total parenteral nutrition demonstrated that both N-acetyl-L-tyrosine and glycyl-L-tyrosine were efficiently utilized as sources of tyrosine. This finding underscores the importance of these derivatives in clinical nutrition, particularly in cases where oral intake is inadequate .

Data Tables

Biological Activity Compound Activity Level Reference
AntioxidantN-(N-acetyl-D-phenylalanyl)-(9CI)High
AntidiabeticL-Tyrosine EstersModerate
AnticancerL-Tyrosine DerivativesVariable
Neuronal InhibitionN-beta-phenylpropionyl-L-tyrosineSignificant
Nutritional EfficiencyN-acetyl-L-tyrosineHigh

Q & A

Q. What are the optimal synthetic routes for L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) in peptide chemistry research?

Methodological Answer: The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu strategies.

  • Step 1: Load Fmoc-L-Tyrosine(tBu) onto Wang resin.
  • Step 2: Deprotect Fmoc with 20% piperidine/DMF.
  • Step 3: Couple N-acetyl-D-phenylalanine using HBTU/HOBt activation (3-fold excess, pH 8.5 maintained with 0.1M DIEA).
  • Step 4: Cleave from resin with TFA:TIPS:H₂O (95:2.5:2.5) for 2 hours.
  • Purification: Reverse-phase HPLC (C18 column, 10–60% acetonitrile gradient, 0.1% TFA). Typical yield: 65–75% .

Key Parameters:

ParameterCondition
Coupling Time2 hours, RT
Activation ReagentsHBTU/HOBt/DIEA (1:1:2 molar)
Purity Validation≥98% by analytical HPLC

Q. How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer: Use a multi-technique approach :

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) identifies acetyl protons (δ 1.90–2.05 ppm), aromatic protons (δ 6.80–7.35 ppm), and backbone amide signals. 2D NMR (HSQC, HMBC) confirms stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS): ESI+ expected [M+H]+ at m/z 406.1764 (Δ <2 ppm).
  • HPLC: C18 column (4.6×250 mm), 1 mL/min, retention time 12.3 min (98.5% purity at 210 nm).
  • FTIR: Amide I band at 1650 cm⁻¹ and tyrosine -OH stretch at 3300 cm⁻¹ .

Q. What stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer: Stability is influenced by:

  • Storage Conditions: Store at –20°C under argon to prevent oxidation/hydrolysis. Lyophilized form is stable for 6 months .
  • Degradation Risks:
FactorEffectMitigation
MoistureHydrolysis of amide bondsUse desiccants
High TemperatureRacemization of D-phenylalanylAvoid >40°C environments

Advanced Research Questions

Q. How does the D-configuration of the phenylalanyl residue impact biological activity compared to L-isomers?

Methodological Answer: The D-configuration confers resistance to proteolytic degradation and alters receptor binding.

  • Experimental Design:

Synthesize both D- and L-isomers.

Compare stability in serum (37°C, 24h) via HPLC.

Assess bioactivity in receptor-binding assays (e.g., GPCRs) using radiolabeled ligands .

  • Data Interpretation: D-isomers typically show 3–5x longer half-life but reduced affinity for chiral-binding pockets .

Q. What advanced assays can evaluate this compound’s interaction with tyrosine kinase receptors?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize receptor on a CM5 chip; measure binding kinetics (ka/kd) at varying compound concentrations.
  • Fluorescence Polarization: Compete with fluorescent ATP analogs in kinase inhibition assays.
  • In Silico Docking: Use Schrödinger Suite to model interactions with EGFR or insulin receptor active sites .

Q. How should researchers handle the compound’s oxidation-prone phenolic -OH group during functionalization?

Methodological Answer:

  • Protection Strategy: Use tert-butyl dimethylsilyl (TBDMS) groups during synthesis.
  • Reaction Conditions:
StepConditions
SilylationTBDMS-Cl, imidazole, DMF, 0°C
DeprotectionTBAF/THF, –10°C, 1 hour
  • Validation: Monitor via LC-MS for deprotection byproducts (e.g., silanol peaks) .

Q. How can contradictory data between computational binding predictions and experimental IC₅₀ values be resolved?

Methodological Answer:

  • Cross-Validation:

Perform molecular dynamics simulations (AMBER/NAMD) to assess conformational flexibility.

Validate with isothermal titration calorimetry (ITC) for ΔH/ΔS values.

  • Common Pitfalls: Overlooking solvent effects in docking studies or non-equilibrium conditions in assays .

Q. What computational methods predict degradation pathways under physiological conditions?

Methodological Answer:

  • Software Tools: Use ACD/Labs Percepta or Zeneth for in silico degradation modeling.
  • Key Pathways Predicted:
PathwayLikelihood (QSPR)
HydrolysisHigh
PhotooxidationModerate
  • Experimental Confirmation: Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Q. What strategies improve in vivo bioavailability for this hydrophobic peptide derivative?

Methodological Answer:

  • Formulation: Nanoemulsions (e.g., 50–100 nm particles) using PLGA or liposomal carriers.
  • Pharmacokinetic Testing:

Radiolabel with ¹⁴C (synthesize via ¹⁴C-acetyl chloride).

Measure plasma half-life in rodent models via scintillation counting .

Q. How can researchers address batch-to-batch variability in chiral purity?

Methodological Answer:

  • Quality Control:

Chiral HPLC (Chirobiotic T column, 25°C, 1 mL/min).

Validate D/L ratio with Marfey’s reagent (post-derivatization LC-MS).

  • Process Optimization: Use low-temperature (–15°C) coupling steps to minimize racemization .

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